![molecular formula C6H12N2OS2 B14487135 N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide CAS No. 65243-06-3](/img/structure/B14487135.png)
N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide: is a complex organic compound with a unique structure that includes both amide and thioamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide typically involves the reaction of N,N-dimethylglycine with a methylsulfanyl carbonothioyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways involving sulfur-containing compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide involves its interaction with molecular targets such as enzymes or receptors. The thioamide group can form strong interactions with metal ions or active sites of enzymes, influencing their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
N,N-Dimethylglycine: A simpler analog without the thioamide group.
N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]acetamide: A related compound with a similar structure but different functional groups.
Uniqueness: N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide is unique due to the presence of both amide and thioamide groups, which confer distinct chemical reactivity and potential biological activity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
65243-06-3 |
|---|---|
Fórmula molecular |
C6H12N2OS2 |
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
methyl N-[2-(dimethylamino)-2-oxoethyl]carbamodithioate |
InChI |
InChI=1S/C6H12N2OS2/c1-8(2)5(9)4-7-6(10)11-3/h4H2,1-3H3,(H,7,10) |
Clave InChI |
JCGAMFSIZHFURG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CNC(=S)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


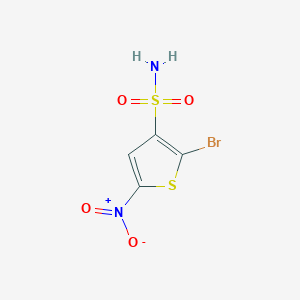
![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)

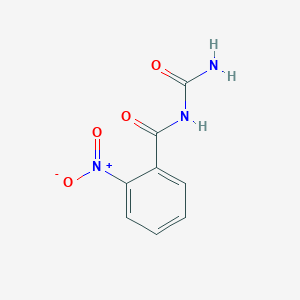
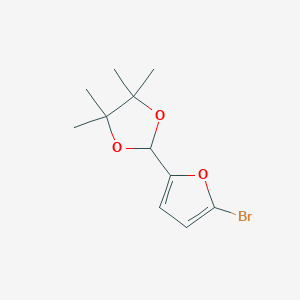
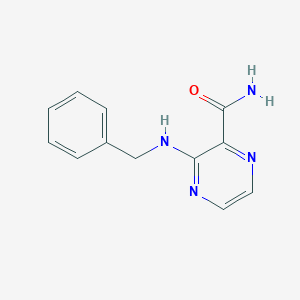


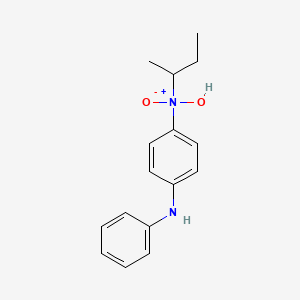
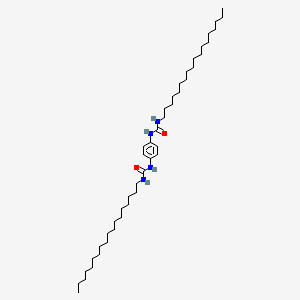
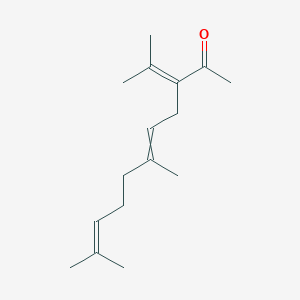
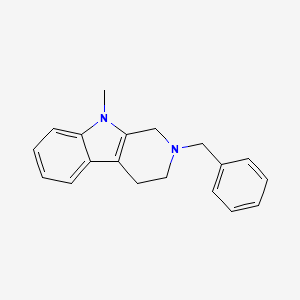

![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
